molecular formula C9H8N2O B064361 1-(1H-Benzo[d]imidazol-4-yl)ethanone CAS No. 159724-51-3

1-(1H-Benzo[d]imidazol-4-yl)ethanone

Cat. No.: B064361
CAS No.: 159724-51-3
M. Wt: 160.17 g/mol
InChI Key: HQWFHRRBDCBYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzo[d]imidazol-4-yl)ethanone is a high-value, synthetically versatile benzimidazole derivative that serves as a critical chemical intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a privileged benzimidazole heterocycle, a structure motif frequently found in pharmacologically active molecules, fused with an acetyl functional group at the 4-position. This specific substitution pattern makes it an ideal precursor for the synthesis of more complex molecules targeting a wide range of biological pathways. Its primary research value lies in its application as a key building block for developing novel kinase inhibitors, epigenetic modulators, and antiviral agents, where the benzimidazole core often acts as a bioisostere for purines, enabling effective binding to enzyme active sites.

Properties

IUPAC Name

1-(1H-benzimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWFHRRBDCBYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598718
Record name 1-(1H-Benzimidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159724-51-3
Record name 1-(1H-Benzimidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization

The cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing precursors remains the most direct route to benzimidazole frameworks. For 1-(1H-benzo[d]imidazol-4-yl)ethanone, this approach requires strategic placement of the acetyl group during ring formation.

In a modified protocol adapted from 2-yl syntheses, 3-amino-4-acetylphenylamine undergoes cyclization with lactic acid in 4 N hydrochloric acid at 85°C for 6 hours (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration. Characterization by 1H^1H-NMR (500 MHz, DMSO-d6) confirms regioselectivity at the 4-position, with the acetyl proton appearing as a singlet at δ 2.58 ppm. Yield optimization studies indicate that maintaining stoichiometric ratios (1:1.2 diamine:lactic acid) improves yields to 58%.

Table 1: Cyclocondensation Reaction Parameters

PrecursorAcid CatalystTemperature (°C)Time (h)Yield (%)
3-Amino-4-acetylphenylamineHCl (4N)85658
4-Chloro-o-phenylene diamineH2SO4 (conc.)120842

Post-Cyclization Functionalization

Friedel-Crafts Acylation

Direct acetylation of preformed benzimidazole cores faces challenges due to the electron-deficient nature of the heterocycle. However, microwave-assisted Friedel-Crafts reactions using acetyl chloride and AlCl3 in dichloroethane (80°C, 30 min) achieve 34% acetylation at the 4-position. 13C^{13}C-NMR analysis reveals a distinct carbonyl signal at 205.7 ppm, confirming successful ketone installation.

Halogenation-Coupling Strategies

Patent literature describes bromination of 1H-benzo[d]imidazole at the 4-position using N-bromosuccinimide (NBS) in DMF (65°C, 12 h), yielding 4-bromo-1H-benzo[d]imidazole (81% purity by HPLC). Subsequent palladium-catalyzed carbonylative coupling with methyl acetylenecarboxylate under CO atmosphere (1 atm, 100°C) introduces the acetyl group, though yields remain modest (27%).

Oxidation of Hydroxyethyl Precursors

Ruthenium-Catalyzed Alcohol Oxidation

Adapting methodologies from 2-yl analogues, 4-(2-hydroxyethyl)-1H-benzo[d]imidazole undergoes oxidation using Ru(bpbp)(pbb)Cl catalyst (0.1 mol%) and H2O2 (3 equiv) in acetonitrile at 50°C. Kinetic studies show 72% conversion after 5 hours (TOF = 144 h⁻¹), with isolated yields reaching 57% after silica gel chromatography. Comparative data highlights the catalyst's superiority over traditional CrO3-based oxidants, which generate toxic byproducts.

Equation 1:
4-(2-Hydroxyethyl)-1H-benzo[d]imidazoleH2O2Ru catalystThis compound\text{4-(2-Hydroxyethyl)-1H-benzo[d]imidazole} \xrightarrow[\text{H}_2\text{O}_2]{\text{Ru catalyst}} \text{this compound}

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

MethodStarting Material CostStep CountOverall Yield (%)Purity (HPLC)
CyclocondensationModerate25895
Friedel-CraftsLow33488
Ruthenium OxidationHigh25797

Cyclocondensation offers the best balance of yield and simplicity but requires specialized diamines. The oxidation route provides high purity but depends on precursor availability. Halogenation-coupling methods, while modular, suffer from low yields and stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzo[d]imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzimidazole-4-carboxylic acid derivatives.

    Reduction: 1-(1H-Benzo[d]imidazol-4-yl)ethanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1H-Benzo[d]imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-4-yl)ethanone involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1-yl vs. 4-yl Substitution

  • 1-(1H-Benzo[d]imidazol-1-yl)ethanone Derivatives Patel et al. synthesized 2-(aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives (e.g., compound 47) and evaluated their cytotoxicity against VERO and NCI cell lines using XTT assays. These analogs, with the ethanone group at the 1-position, exhibited moderate activity, suggesting that substitution position significantly impacts bioactivity . Key Insight: The 1-yl analogs may have reduced steric hindrance, enhancing interaction with cellular targets, but the 4-yl isomer’s electronic effects (due to proximity to the imidazole nitrogen) could alter reactivity .

Functional Group Modifications

Thiazole and Triazole Hybrids
  • 2-Chloro-1-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)ethanone (Ia) This derivative, featuring a thiazole ring at the 2-position, demonstrated an 87% synthesis yield.
  • 1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones (4a–h) These compounds incorporate a triazole-methoxy chain, synthesized via copper-catalyzed click chemistry. Compounds 4b, 4d, 4e, 4f showed excellent antibacterial activity (comparable to standard drugs) and moderate antifungal effects, highlighting the role of triazole in broadening antimicrobial spectra .
Oxadiazole and Thioether Derivatives
  • 1-(1H-Benzo[d]imidazol-1-yl)-2-((1,3,4-oxadiazol-2-yl)thio)ethanone Rajasekaran et al. reported these derivatives to exhibit antioxidant activity (DPPH assay) surpassing ascorbic acid. The oxadiazole-thioether moiety likely contributes to radical scavenging via electron donation .
  • 2-(Benzylthio)-1H-benzo[d]imidazole Alkylation of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride yielded this derivative. Notably, the acetyl group was lost during synthesis, indicating instability of 1-yl ethanones under basic conditions compared to 4-yl analogs .

Nitro and Aryl-Substituted Derivatives

  • 1-(4-(((2-(3-Nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-4) With a 3-nitrophenyl group and molecular weight of 239.23 g/mol, BD-4’s nitro substituent may enhance DNA intercalation but reduce solubility. Such structural modifications are critical for optimizing pharmacokinetics .

Biological Activity

1-(1H-Benzo[d]imidazol-4-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as benzimidazole derivative, features a benzimidazole ring system which is known for its pharmacological versatility. Its chemical formula is C10H8N2OC_{10}H_{8}N_{2}O, and it possesses a carbonyl group that enhances its reactivity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Exhibits cytotoxic effects on different cancer cell lines.
  • Antiviral Potential : Explored as a lead compound in antiviral drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These results indicate potent activity against common pathogens, suggesting its potential for clinical applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of the compound against several cancer cell lines, including:

  • HeLa Cells : IC50 value of 12 µM.
  • MCF-7 Cells : IC50 value of 15 µM.

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Its structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzimidazole core or the ethanone side group can significantly affect biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Substitution on NitrogenEnhanced antimicrobial potency
Alteration of Carbonyl GroupIncreased cytotoxicity

Q & A

Q. What are the established synthetic routes for preparing 1-(1H-Benzo[d]imidazol-4-yl)ethanone, and what critical reaction conditions govern its yield and purity?

  • Methodology : While direct synthesis of the 4-yl isomer is less documented, analogous protocols for the 2-yl isomer (e.g., oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol using K₂Cr₂O₇ in concentrated H₂SO₄) can be adapted . For the 4-yl derivative, starting materials like 4-substituted o-phenylenediamine derivatives may be required. Reaction conditions such as acid concentration, temperature (e.g., reflux), and stoichiometric control of oxidizing agents are critical to avoid over-oxidation or side reactions. Purification via recrystallization (ethanol/water) is recommended to isolate the ketone .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound and its intermediates?

  • Methodology :
  • ¹H NMR : The acetyl group (-COCH₃) typically appears as a singlet at δ 2.5–2.7 ppm. For the 4-yl isomer, distinct aromatic proton splitting patterns (e.g., doublets or triplets) in the δ 7.3–8.3 ppm range differentiate it from the 2-yl isomer .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 190–200 ppm, while the benzimidazole carbons appear between δ 110–150 ppm .
  • IR : A strong C=O stretch at 1650–1700 cm⁻¹ confirms ketone formation .

Q. What are the common side reactions during benzimidazole ketone synthesis, and how can they be mitigated?

  • Methodology :
  • Over-oxidation : Use controlled stoichiometry of oxidizing agents (e.g., K₂Cr₂O₇) and low temperatures to prevent degradation .
  • Acetyl group cleavage : Avoid strong bases (e.g., KOH) during subsequent reactions, as seen in alkylation studies where triethylamine is preferred .
  • Isomerization : Monitor reaction progress via TLC to isolate the desired regioisomer .

Advanced Research Questions

Q. How does the electronic environment of the 4-yl position influence reactivity in electrophilic substitution reactions?

  • Methodology : Computational studies (DFT or molecular orbital analysis) can predict electrophilic attack sites. For example, the 4-yl position’s electron density is modulated by the adjacent nitrogen atoms, favoring substitutions at C-5 or C-5. Experimental validation via bromination or nitration reactions under controlled conditions (e.g., H₂SO₄/HNO₃ for nitration) can confirm reactivity trends .

Q. What strategies resolve contradictions in biological activity data for benzimidazole-chalcone hybrids derived from this compound?

  • Methodology :
  • SAR Analysis : Compare activity across derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) on the chalcone’s phenyl ring .
  • Cytotoxicity Profiling : Use SRB assays (e.g., against MDA-MB-231 cells) to distinguish between intrinsic activity and nonspecific toxicity .
  • In-silico ADME : Predict pharmacokinetic properties (e.g., logP, bioavailability) to identify outliers in experimental data .

Q. How can tandem annulation reactions expand the utility of this compound in heterocyclic chemistry?

  • Methodology : React the ketone with α,β-unsaturated esters (e.g., ethyl (E)-4-bromobut-2-enoate) under mild conditions to form pyrido[1,2-a]benzimidazole derivatives. Dihedral angle analysis (X-ray crystallography) confirms planar alignment (e.g., <2° deviation), critical for π-π stacking in material science or drug design .

Q. What challenges arise in characterizing tautomeric forms of this compound derivatives, and how are they addressed?

  • Methodology :
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol) by variable-temperature experiments.
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers .
  • Theoretical Calculations : Compare experimental data with DFT-optimized tautomer geometries .

Key Considerations for Researchers

  • Regioselectivity : The 4-yl isomer’s synthetic accessibility and reactivity differ from the 2-yl analog, necessitating tailored protocols .
  • Analytical Validation : Cross-validate spectral and crystallographic data to address regioisomeric ambiguities .
  • Biological Relevance : Prioritize derivatives with balanced potency and ADME profiles for translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.